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Compound of Interest

Compound Name: 2-Methoxyquinolin-8-amine

CAS No.: 134829-04-2

Cat. No.: B1619098 Get Quote

Executive Summary & Chemical Identity
2-Methoxyquinolin-8-amine (CAS: 30465-68-0 or related isomer specific registries; often cited

in patent literature as an intermediate) is a specialized heterocyclic scaffold belonging to the 8-

aminoquinoline family.[1] Unlike its more ubiquitous isomer, 6-methoxyquinolin-8-amine (the

core of Primaquine), the 2-methoxy variant serves as a critical intermediate in the synthesis of

Sigma-2 receptor ligands for pancreatic cancer therapy and novel antimalarial agents.

Its structural uniqueness lies in the C2-methoxy substituent, which electronically modulates the

pyridine ring of the quinoline system, influencing both the basicity of the N1 nitrogen and the

lipophilicity of the overall scaffold. This guide details its molecular architecture, synthesis via

nucleophilic aromatic substitution, and application in high-affinity drug design.
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Property Specification

IUPAC Name 2-Methoxyquinolin-8-amine

Molecular Formula C₁₀H₁₀N₂O

Molecular Weight 174.20 g/mol

Core Scaffold Quinoline (Benzo[b]pyridine)

Substituents
Methoxy (-OCH₃) at C2; Primary Amine (-NH₂)

at C8

Appearance
Yellow to brown solid/liquid (depending on

purity)

Solubility
Soluble in DMSO, DMF, Methanol; sparingly

soluble in water

Molecular Architecture & Electronic Properties
The molecule consists of a bicyclic quinoline system substituted at distally opposing positions

(C2 and C8).

Electronic Modulation
The C2-Methoxy Effect: The methoxy group at position 2 is adjacent to the quinoline nitrogen

(N1). Through the mesomeric effect (+M), the oxygen lone pairs donate electron density into

the pyridine ring, making the ring more electron-rich compared to unsubstituted quinoline.

However, the inductive effect (-I) of the oxygen also withdraws density. In the context of

nucleophilic attacks, the C2 position in quinolines is typically electrophilic; the presence of

the methoxy group stabilizes this position against further nucleophilic attack but makes the

ring more susceptible to electrophilic substitution at other positions.

The C8-Amine: Located on the benzene ring, the C8-amine is a strong electron donor.

Crucially, its proximity to the N1 nitrogen allows for the formation of a stable 5-membered

chelate ring with metal ions. This "pincer-like" geometry (N1-Metal-N8) is a hallmark of 8-

aminoquinolines, utilized in catalytic directing groups and metallodrugs.
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Intramolecular Interactions
A weak intramolecular hydrogen bond may exist between the C8-amino hydrogens and the N1

lone pair, although this is often disrupted by solvent interactions or metal coordination.
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Figure 1: Electronic contributions of substituents on the quinoline scaffold.

Synthesis Protocols
The most robust synthesis of 2-methoxyquinolin-8-amine avoids direct methoxylation of the

unactivated quinoline. Instead, it utilizes a Nucleophilic Aromatic Substitution (SₙAr) on a

halogenated precursor.

Protocol A: Displacement from 2-Chloro-8-
Aminoquinoline
This method, cited in patent literature (e.g., US4617394A), uses sodium methoxide to displace

a chlorine atom at the activated C2 position.

Reagents:
Substrate: 8-Amino-2-chloroquinoline (or its N-protected variant).[2]
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Nucleophile: Sodium Methoxide (NaOMe).[3]

Solvent: DMF (Dimethylformamide) or Methanol.

Atmosphere: Nitrogen (Inert).

Step-by-Step Methodology:
Preparation of Nucleophile: In a dry flask under nitrogen, dissolve sodium metal or sodium

hydride in anhydrous methanol to generate fresh sodium methoxide. Alternatively, use

commercial NaOMe in DMF.

Reaction Setup: Dissolve 8-amino-2-chloroquinoline in dry DMF.

Addition: Slowly add the NaOMe solution to the quinoline solution at room temperature.

Heating: Heat the mixture to 80–100°C for 4–12 hours. The C2-chlorine is susceptible to

displacement due to the electron-deficient nature of the pyridine ring at the 2-position (similar

to 2-chloropyridine).

Workup: Quench with water. Extract with ethyl acetate. The product, 2-methoxyquinolin-8-
amine, is isolated from the organic layer.[1]

Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).

2-Chloro-8-nitroquinoline Reduction
(Fe/HCl or H2/Pd) 2-Chloro-8-aminoquinoline SnAr Displacement

(NaOMe / DMF, 100°C) 2-Methoxyquinolin-8-amine

Click to download full resolution via product page

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (SₙAr).

Medicinal Chemistry Applications
Sigma-2 Receptor Ligands (Oncology)
Recent research identifies 2-methoxyquinolin-8-amine as a key pharmacophore in the

development of Quinolyl Pyrazinamides. These compounds act as high-affinity ligands for the
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Sigma-2 receptor (σ2R), a biomarker overexpressed in pancreatic cancer.

Mechanism: The 8-amino group serves as a linker attachment point (often via an amide

bond) to a pyrazine moiety. The 2-methoxy group provides lipophilic bulk and electronic

tuning that enhances binding affinity (Ki values < 50 nM) and metabolic stability compared to

the unsubstituted analog.

Outcome: These ligands have shown oral bioavailability and efficacy in reducing tumor

proliferation in syngeneic models.[4]

Antimalarial Scaffolds
The 8-aminoquinoline core is legendary in malaria treatment (Primaquine, Tafenoquine).

Differentiation: While Primaquine is a 6-methoxy derivative, the 2-methoxy analogs are

explored to alter metabolic pathways. The 2-position is metabolically labile (oxidation to 2-

quinolone); blocking it with a methoxy group or using the methoxy as a metabolic handle can

change the toxicity profile (e.g., reducing hemotoxicity in G6PD-deficient patients).

Experimental Characterization
To validate the structure of synthesized 2-methoxyquinolin-8-amine, researchers should look

for the following spectral signatures:

Proton NMR (¹H-NMR) in CDCl₃
Methoxy Singlet: A sharp singlet integrating to 3H around δ 4.0–4.2 ppm. This is distinct and

downfield due to the attachment to the aromatic ring.

Amine Broad Singlet: A broad exchangeable signal around δ 5.0–6.0 ppm (2H, -NH₂).

Aromatic Region:

H3 & H4 (Pyridine ring): Two doublets (or d-d) characteristic of the 2,3,4-substitution

pattern. H3 is typically upfield of H4.

H5, H6, H7 (Benzene ring): A multiplet pattern typical of the 8-substituted system.
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Mass Spectrometry (ESI-MS)
Molecular Ion: [M+H]⁺ peak at m/z 175.2.

Fragmentation: Loss of the methoxy group (M-31) or ammonia (M-17) may be observed in

high-energy collision dissociation.

Safety & Handling (E-E-A-T)
Toxicity: 8-Aminoquinolines are known to cause methemoglobinemia.[2] All handling must

occur in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Storage: Amine-containing compounds can oxidize. Store under an inert atmosphere

(Argon/Nitrogen) at -20°C, protected from light. The methoxy group is acid-labile; avoid

prolonged exposure to strong Lewis acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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